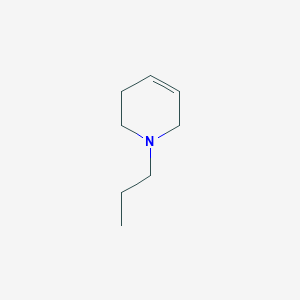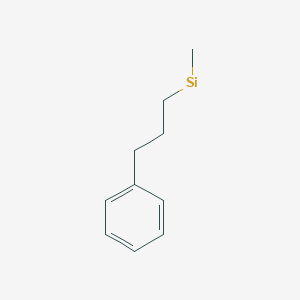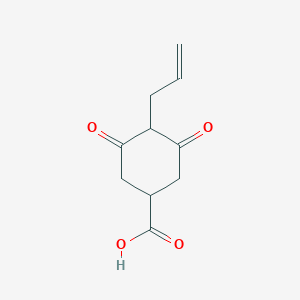![molecular formula C8H6Cl2F2S B14637200 [(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene CAS No. 56354-34-8](/img/structure/B14637200.png)
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene is an organosulfur compound characterized by the presence of a benzene ring attached to a sulfanyl group, which is further bonded to a 2,2-dichloro-1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene typically involves the reaction of benzene thiol with 2,2-dichloro-1,1-difluoroethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Amines, alkoxides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dichloro-difluoroethyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(2,2-Dichloro-1,1-difluoroethyl)thio]benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
[(2,2-Dichloro-1,1-difluoroethyl)oxy]benzene: Contains an ether linkage, leading to different reactivity and applications.
[(2,2-Dichloro-1,1-difluoroethyl)amino]benzene: Features an amino group, which can significantly alter its chemical and biological properties.
Properties
CAS No. |
56354-34-8 |
|---|---|
Molecular Formula |
C8H6Cl2F2S |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(2,2-dichloro-1,1-difluoroethyl)sulfanylbenzene |
InChI |
InChI=1S/C8H6Cl2F2S/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
XNNZMKNEXVBOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


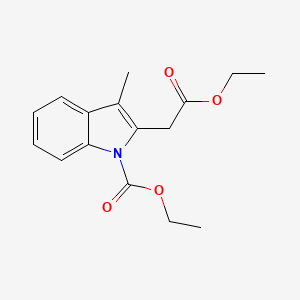
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)

![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
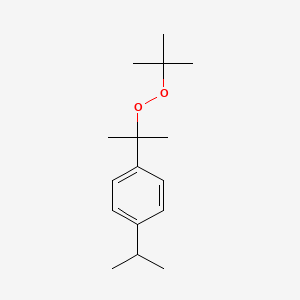
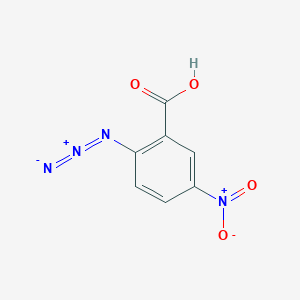
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
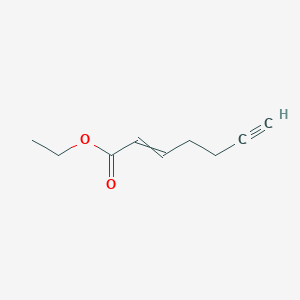
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
